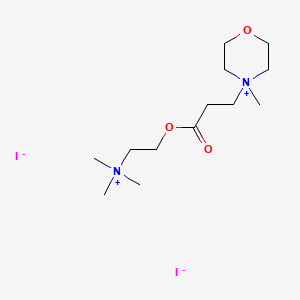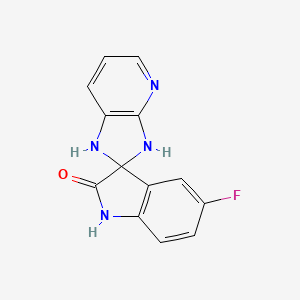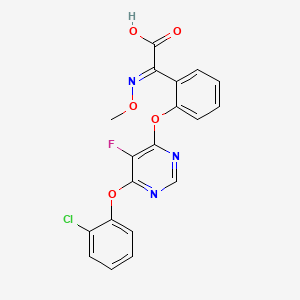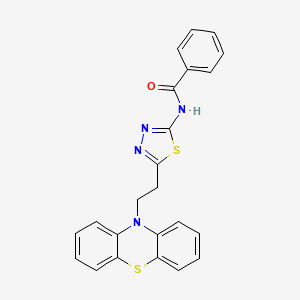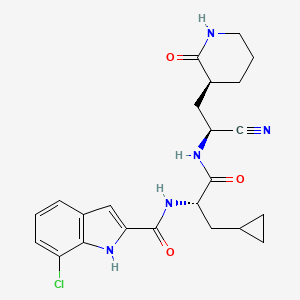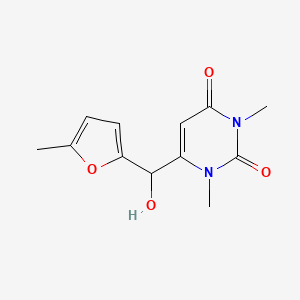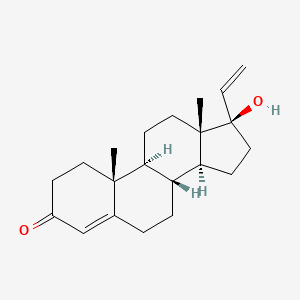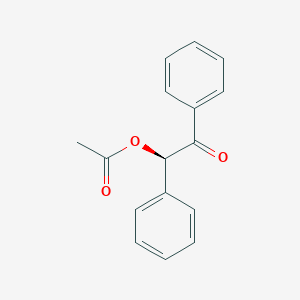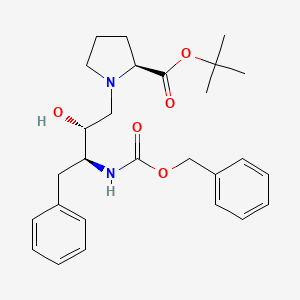
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate is a complex organic compound with a specific stereochemistry. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl ester group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its specific functional groups and stereochemistry.
Medicine
In medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The functional groups and stereochemistry of the compound allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate
- tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-aminobutyl)pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2S)-1-((3S,2R)-2-hydroxy-4-phenyl-3-((phenylmethoxy)carbonylamino)butyl)pyrrolidine-2-carboxylate lies in its specific functional groups and stereochemistry, which provide distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Número CAS |
127749-90-0 |
|---|---|
Fórmula molecular |
C27H36N2O5 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
tert-butyl (2S)-1-[(2R,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H36N2O5/c1-27(2,3)34-25(31)23-15-10-16-29(23)18-24(30)22(17-20-11-6-4-7-12-20)28-26(32)33-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,30H,10,15-19H2,1-3H3,(H,28,32)/t22-,23-,24+/m0/s1 |
Clave InChI |
XKUVIMUEIJTDOA-KMDXXIMOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



